molecular formula C14H19N6O3P B4308553 TRIETHYL TETRAZOLO[5,1-A]PHTHALAZIN-6-YLPHOSPHORIMIDOATE

TRIETHYL TETRAZOLO[5,1-A]PHTHALAZIN-6-YLPHOSPHORIMIDOATE

Cat. No.: B4308553
M. Wt: 350.31 g/mol
InChI Key: GAXQTJHGELWVOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triethyl tetrazolo[5,1-a]phthalazin-6-ylimidophosphate is a complex heterocyclic compound that combines the structural features of tetrazole, phthalazine, and imidophosphate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TRIETHYL TETRAZOLO[5,1-A]PHTHALAZIN-6-YLPHOSPHORIMIDOATE typically involves the cyclization of azido compounds with nitriles in the presence of catalysts. One common method includes the reaction of sodium azide with nitriles under mild conditions, often facilitated by zinc salts as catalysts . Another approach involves the use of powerful diazotizing reagents like fluorosulfonyl azide (FSO₂N₃), which enables the formation of tetrazole derivatives in aqueous environments .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using microwave-assisted methods to accelerate the reaction times and improve yields. The use of environmentally benign catalysts such as L-proline can also be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Triethyl tetrazolo[5,1-a]phthalazin-6-ylimidophosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted tetrazole compounds .

Mechanism of Action

The mechanism of action of TRIETHYL TETRAZOLO[5,1-A]PHTHALAZIN-6-YLPHOSPHORIMIDOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to active sites on enzymes and inhibit their activity . This interaction can disrupt various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triethyl tetrazolo[5,1-a]phthalazin-6-ylimidophosphate is unique due to its combination of tetrazole, phthalazine, and imidophosphate moieties, which confer distinct chemical and biological properties. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

triethoxy(tetrazolo[5,1-a]phthalazin-6-ylimino)-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N6O3P/c1-4-21-24(22-5-2,23-6-3)17-13-11-9-7-8-10-12(11)14-15-18-19-20(14)16-13/h7-10H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXQTJHGELWVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=NC1=NN2C(=NN=N2)C3=CC=CC=C31)(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N6O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TRIETHYL TETRAZOLO[5,1-A]PHTHALAZIN-6-YLPHOSPHORIMIDOATE
Reactant of Route 2
TRIETHYL TETRAZOLO[5,1-A]PHTHALAZIN-6-YLPHOSPHORIMIDOATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.